2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a fused triazole-quinazolinone scaffold. This structure is characterized by two meta-tolyl (m-tolyl) substituents at positions 2 and 9, a cyclohexane ring fused to the quinazolinone core, and a triazole moiety. The compound’s rigid framework and electron-rich aromatic systems make it a candidate for diverse pharmacological applications, including antimicrobial, antifungal, and receptor-targeted therapies .
Synthetic routes for triazoloquinazolinones typically involve multicomponent reactions (MCRs) using aldehydes, 1,3-diketones, and heterocyclic amines (e.g., 3-amino-1,2,4-triazole) under solvent-free or catalyst-driven conditions .
Properties
IUPAC Name |
2,9-bis(3-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-14-6-3-8-16(12-14)21-20-18(10-5-11-19(20)28)24-23-25-22(26-27(21)23)17-9-4-7-15(2)13-17/h3-4,6-9,12-13,21H,5,10-11H2,1-2H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIMVOJPAVSIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=CC(=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a quinazoline derivative with a triazole precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using high-throughput techniques and advanced catalytic systems .
Chemical Reactions Analysis
2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against various bacterial strains. Studies indicate that derivatives of quinazolinone and triazole compounds exhibit significant antibacterial properties. For instance:
- A study demonstrated that certain quinazolinone derivatives possess activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential for further development as antibacterial agents .
Antitubercular Agents
Recent research has highlighted the potential of triazole-containing compounds as antitubercular agents. The synthesis of derivatives that include the triazolo[5,1-b]quinazolinone scaffold has been linked to enhanced inhibitory effects on Mycobacterium tuberculosis:
- Compounds with similar structures have been evaluated for their efficacy against M. tuberculosis, showing promising minimum inhibitory concentration (MIC) values .
Anti-inflammatory Properties
Quinazolinone derivatives have been investigated for their anti-inflammatory effects. Research indicates that specific compounds within this class can inhibit inflammatory pathways and may serve as therapeutic agents for conditions such as rheumatoid arthritis:
- Several studies have synthesized and tested derivatives for their anti-inflammatory activities in vivo, revealing significant efficacy .
Case Study 1: Antimicrobial Evaluation
In a comprehensive study on the synthesis of quinazolinone derivatives:
- Researchers synthesized multiple derivatives and tested them against Gram-positive and Gram-negative bacteria.
- The results indicated that specific modifications to the quinazolinone structure significantly enhanced antimicrobial activity, with some compounds achieving MIC values as low as 6.25 µg/mL against M. smegmatis .
Case Study 2: Antitubercular Activity
A recent investigation focused on the synthesis of triazole-quinazoline hybrids:
- These compounds were subjected to biological evaluation against different strains of tuberculosis.
- Notably, one derivative exhibited an MIC value comparable to established antitubercular drugs like Isoniazid, highlighting its potential in drug development .
Comparative Analysis of Biological Activities
Biological Activity
The compound 2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazolinone family and has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 420.52 g/mol. Its structure includes a quinazolinone core fused with a triazole ring and substituted with two m-tolyl groups. The presence of these functional groups is believed to influence its biological activity.
Biological Activity
Recent studies have indicated that derivatives of quinazolinones exhibit a wide range of biological activities including:
- Antitumor Activity : Quinazolinone derivatives have been shown to inhibit tumor cell proliferation in various cancer types. For instance, compounds similar to this compound have demonstrated efficacy against breast and lung cancer cell lines by inducing apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound has also exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it effectively inhibited the growth of strains such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties by modulating inflammatory cytokines and inhibiting pathways involved in inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Some studies suggest that quinazolinones can act as inhibitors of specific kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis .
- Interaction with DNA : The compound may intercalate into DNA or affect its replication and transcription processes. Such interactions can lead to the disruption of cellular functions in rapidly dividing cancer cells .
- Modulation of Enzymatic Activity : The presence of certain functional groups allows the compound to interact with various enzymes involved in metabolic pathways related to inflammation and cancer progression .
Case Studies
A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The results showed a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed decreased mitotic figures and increased apoptotic cells in treated tumors .
Another investigation focused on its antimicrobial properties against Mycobacterium tuberculosis. The compound was tested alongside standard anti-TB drugs and showed promising results in reducing bacterial load in infected macrophages .
Data Tables
Below is a summary table detailing the biological activities observed for this compound:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazoloquinazolinone derivatives differ primarily in substituents at positions 6, 9, and 2. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl in ) improve electrophilicity and binding to electron-rich biological targets.
- Polar substituents (e.g., hydroxyl in ) enhance aqueous solubility but may reduce membrane permeability.
Pharmacological Activity
Triazoloquinazolinones exhibit diverse bioactivities:
- RXFP4 Agonist Activity: The unsubstituted scaffold (5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one) shows selective RXFP4 receptor agonism, with EC₅₀ values in the nanomolar range .
- Antimicrobial Activity : Chlorine- and nitro-substituted derivatives (e.g., 9-(3-nitrophenyl) analogue ) display potent antibacterial effects (MIC: 2–4 µg/mL against S. aureus).
- Antifungal Potential: Analogues with electron-deficient aryl groups (e.g., 2-chlorophenyl ) inhibit C. albicans growth (MIC: 4–8 µg/mL).
Target Compound’s Potential: The m-tolyl substituents may optimize pharmacokinetic properties (e.g., logP ~3.5 ) for CNS penetration or prolonged plasma half-life.
Physicochemical Properties
Q & A
Q. What are the common synthetic routes for 2,9-di-m-tolyl-triazoloquinazolinone derivatives, and how are reaction yields optimized?
Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) using catalysts like Cu@HAP@KIT-6 or NGPU. For example:
- Copper-catalyzed cyclization : Reacting 3-amino-1,2,4-triazole, substituted aldehydes (e.g., 2-chlorobenzaldehyde), and dimedone in ethanol under reflux yields derivatives with 85–95% efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates and yields compared to non-polar solvents .
- Catalyst loading : Reducing catalyst amounts (e.g., 5 mol% Cu@HAP@KIT-6) while maintaining high yields (89–95%) enhances cost-effectiveness .
Table 1: Representative Yields Under Optimized Conditions
| Substituent (Ar) | Reaction Time (min) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4-MeC₆H₄ | 90 | 90 | 260–263 |
| 4-BrC₆H₄ | 95 | 95 | 282–284 |
| 4-MeOC₆H₄ | 89 | 89 | 299–301 |
| Source: Adapted from |
Q. Which spectroscopic techniques are critical for characterizing triazoloquinazolinone derivatives?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 1.01–1.07 ppm for methyl groups, δ 7.24–7.42 ppm for aromatic protons) and confirms regiochemistry .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1636 cm⁻¹, N-H at ~3424 cm⁻¹) .
- Mass spectrometry (LC-MS) : Validates molecular weight (e.g., m/z 339.35 for C₁₇H₁₇N₅O₃) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., CCDC 1035668 for triazepine analogs) .
Advanced Research Questions
Q. How do substituents on the aryl groups influence the biological activity of triazoloquinazolinones?
Q. How can contradictions in reported biological data be resolved through experimental design?
Methodological Answer: Contradictions arise from variability in assay conditions or compound purity. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HepG2 for hepatotoxicity) and incubation times (e.g., 48 hours) .
- Purity validation : HPLC purity >98% (λ = 254 nm) minimizes off-target effects .
- Dose-response curves : Triplicate measurements at 6–8 concentrations (e.g., 0.1–100 μM) improve reproducibility .
- Meta-analysis : Compare data across studies using tools like Prism or R to identify outliers .
Q. What green chemistry approaches are applicable to the synthesis of triazoloquinazolinones?
Methodological Answer: Eco-friendly methods include:
- Solvent-free reactions : Microwave-assisted synthesis reduces energy use (e.g., 300 W, 10 min) .
- Biodegradable catalysts : NGPU (nitrogen-doped porous carbon) achieves 89% yield with 0.5 mol% loading and recyclability for 5 cycles .
- One-pot synthesis : Combines cyclization and functionalization steps, reducing waste (E-factor < 2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
